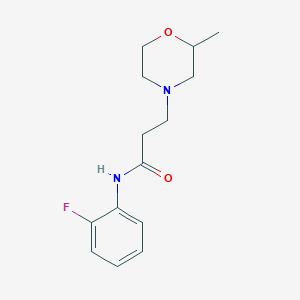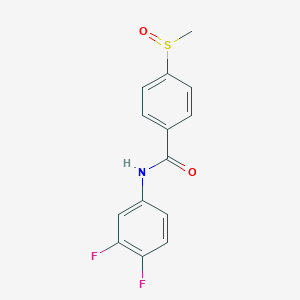
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide, also known as F13714, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. F13714 belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4 PAMs).
科学研究应用
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide has been studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to enhance the activity of mGluR4, which plays a role in regulating the release of dopamine in the brain. This modulation of dopamine release has been suggested as a potential mechanism for the therapeutic effects of this compound.
作用机制
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide acts as a positive allosteric modulator of mGluR4. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the release of dopamine in the brain, which has been suggested as a potential mechanism for the therapeutic effects of this compound.
Biochemical and physiological effects:
Studies have shown that this compound enhances the activity of mGluR4 in the brain, leading to an increase in the release of dopamine. This increase in dopamine release has been associated with improvements in motor function in animal models of Parkinson's disease. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting a potential therapeutic application in addiction.
实验室实验的优点和局限性
One advantage of N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide is its specificity for mGluR4, which allows for targeted modulation of dopamine release in the brain. However, this compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic applications.
未来方向
Future research on N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide could focus on optimizing its pharmacokinetic properties to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to elucidate the specific mechanisms by which this compound modulates dopamine release in the brain. Finally, this compound could be studied in combination with other therapeutic agents to determine its potential as an adjunct treatment for neurological disorders such as Parkinson's disease and addiction.
In conclusion, this compound is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. It acts as a positive allosteric modulator of mGluR4, leading to an increase in the release of dopamine in the brain. This compound has been studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and addiction. Further research is needed to optimize its pharmacokinetic properties and elucidate its specific mechanisms of action.
合成方法
The synthesis of N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide involves the reaction of 2-fluoroaniline with 2-methylmorpholine to form N-(2-fluorophenyl)-2-methylmorpholine. This intermediate is then reacted with 3-bromopropionyl chloride to form this compound.
属性
IUPAC Name |
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-11-10-17(8-9-19-11)7-6-14(18)16-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIAPSRSGIQGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562691.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562701.png)

![(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7562712.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562724.png)

![2-[4-(1-Hydroxyethyl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7562741.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562754.png)
![N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7562766.png)
![[2-(2-chloro-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562776.png)
![N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide](/img/structure/B7562786.png)
![2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide](/img/structure/B7562788.png)
![2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole](/img/structure/B7562793.png)
